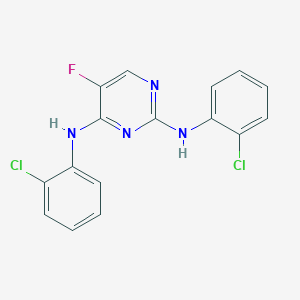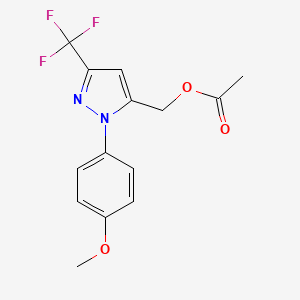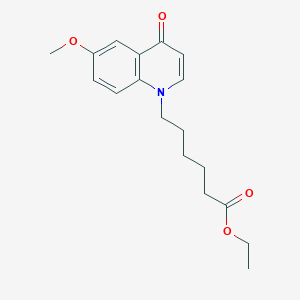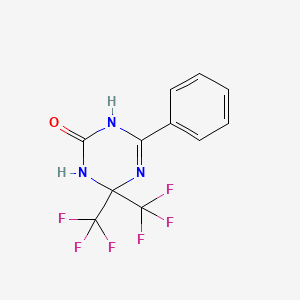
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its phenyl group and two trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amines and nitriles: This method involves the reaction of an amine with a nitrile in the presence of a catalyst.
Condensation reactions: These reactions involve the condensation of aldehydes or ketones with amines or hydrazines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: These reactors allow for precise control of reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
Applications De Recherche Scientifique
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
Melamine: Used in the production of plastics and resins.
Uniqueness
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the phenyl and trifluoromethyl groups can enhance its stability and biological activity.
Propriétés
Numéro CAS |
352317-57-8 |
|---|---|
Formule moléculaire |
C11H7F6N3O |
Poids moléculaire |
311.18 g/mol |
Nom IUPAC |
6-phenyl-4,4-bis(trifluoromethyl)-1,3-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H7F6N3O/c12-10(13,14)9(11(15,16)17)19-7(18-8(21)20-9)6-4-2-1-3-5-6/h1-5H,(H2,18,19,20,21) |
Clé InChI |
LWPOCBLSOZBUSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(NC(=O)N2)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



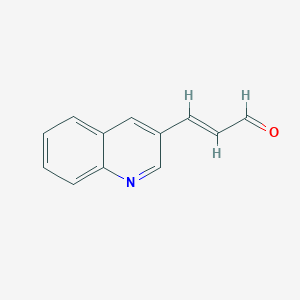
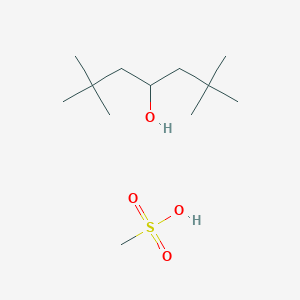
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
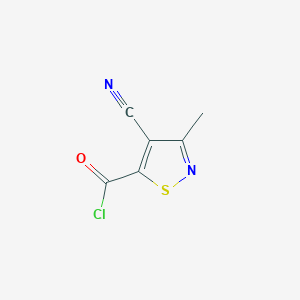
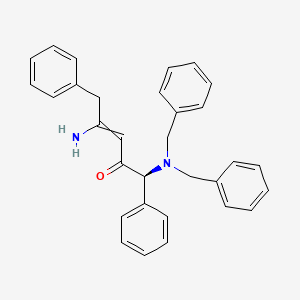
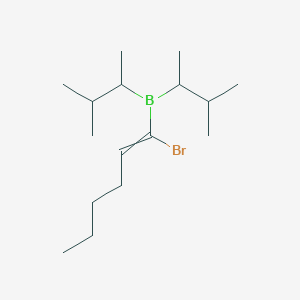
![5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate](/img/structure/B12575780.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)
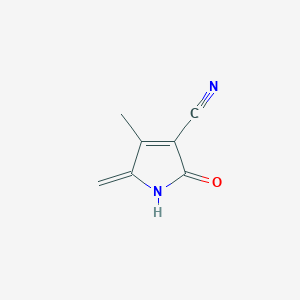
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12575809.png)
